molecular formula C11H15Cl2NO B13248815 1-{[(3,4-Dichlorophenyl)methyl]amino}-2-methylpropan-2-ol

1-{[(3,4-Dichlorophenyl)methyl]amino}-2-methylpropan-2-ol

Cat. No.: B13248815
M. Wt: 248.15 g/mol
InChI Key: MHYYIBXWWRTOKH-UHFFFAOYSA-N
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Description

1-{[(3,4-Dichlorophenyl)methyl]amino}-2-methylpropan-2-ol is an organic compound with the molecular formula C11H15Cl2NO. It is characterized by the presence of a dichlorophenyl group attached to an amino alcohol structure. This compound is used primarily in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(3,4-Dichlorophenyl)methyl]amino}-2-methylpropan-2-ol typically involves the reaction of 3,4-dichlorobenzyl chloride with 2-amino-2-methylpropan-1-ol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-{[(3,4-Dichlorophenyl)methyl]amino}-2-methylpropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the dichlorophenyl group or to convert the hydroxyl group to a hydrogen.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of simpler hydrocarbons or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-{[(3,4-Dichlorophenyl)methyl]amino}-2-methylpropan-2-ol has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on various biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[(3,4-Dichlorophenyl)methyl]amino}-2-methylpropan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-2-methylpropan-2-ol: A similar amino alcohol with different substituents.

    2-Amino-3-(3,4-dichlorophenyl)-2-methylpropan-1-ol: Another compound with a similar structure but different functional groups.

Uniqueness

1-{[(3,4-Dichlorophenyl)methyl]amino}-2-methylpropan-2-ol is unique due to the presence of the dichlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other amino alcohols and contributes to its specific applications in research and industry.

Properties

Molecular Formula

C11H15Cl2NO

Molecular Weight

248.15 g/mol

IUPAC Name

1-[(3,4-dichlorophenyl)methylamino]-2-methylpropan-2-ol

InChI

InChI=1S/C11H15Cl2NO/c1-11(2,15)7-14-6-8-3-4-9(12)10(13)5-8/h3-5,14-15H,6-7H2,1-2H3

InChI Key

MHYYIBXWWRTOKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNCC1=CC(=C(C=C1)Cl)Cl)O

Origin of Product

United States

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